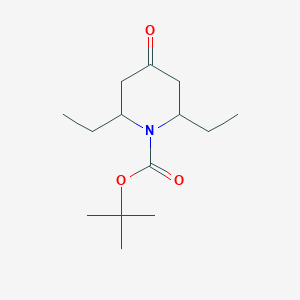

tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-6-10-8-12(16)9-11(7-2)15(10)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRQDRLRMZGMRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)CC(N1C(=O)OC(C)(C)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659455 | |

| Record name | tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148130-16-8 | |

| Record name | tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate

Executive Summary

The 4-piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceutical agents.[1][2] Its derivatives are critical intermediates in drug discovery and development. This guide provides a comprehensive technical overview of a robust and efficient synthetic pathway for tert-butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate, a valuable building block for more complex molecules. We will dissect a classical, multicomponent approach for the synthesis of the core heterocycle, followed by a standard N-protection strategy. The causality behind experimental choices, detailed step-by-step protocols, and key analytical data are presented to provide a self-validating and authoritative resource for researchers, chemists, and drug development professionals.

Introduction: The Significance of the 4-Piperidone Core

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural alkaloids and synthetic pharmaceuticals.[3] Among its oxygenated derivatives, the 4-piperidone structure serves as a versatile synthetic intermediate, allowing for functionalization at multiple positions to generate diverse molecular architectures. The title compound, this compound, combines this valuable core with symmetrically substituted alkyl groups at the C2 and C6 positions and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group is crucial for modulating the amine's reactivity, enhancing solubility in organic solvents, and enabling subsequent synthetic transformations under controlled conditions.[4][5]

This guide focuses on a logical and field-proven synthetic strategy, beginning with a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic approach allows for the logical disassembly of the target molecule to identify a feasible forward-synthesis pathway. The primary disconnections for the target compound are at the carbamate linkage and the C-C bonds forming the heterocyclic ring.

Strategic Rationale:

-

N-Boc Disconnection : The first logical disconnection is the removal of the Boc protecting group. This is a standard transformation in synthetic chemistry, revealing the secondary amine of the piperidone core, 2,6-diethyl-4-oxopiperidine. The corresponding forward reaction is a well-established N-acylation using di-tert-butyl dicarbonate (Boc₂O).[6]

-

Piperidone Core Disconnection : The symmetrical 2,6-diethyl-4-oxopiperidone core strongly suggests a classical multicomponent reaction for its construction. The Petrenko-Kritschenko piperidone synthesis is an ideal choice.[7] This reaction constructs the ring in a single step from two equivalents of an aldehyde, one equivalent of a β-keto-diester (like diethyl acetonedicarboxylate), and an amine (ammonia in this case) via a double Mannich-type cyclization.[3][8] This approach is highly convergent and atom-economical.

Based on this analysis, the forward synthesis will proceed in two primary stages:

-

Stage 1 : Synthesis of the 2,6-diethyl-4-oxopiperidone core via the Petrenko-Kritschenko reaction.

-

Stage 2 : N-Boc protection of the synthesized piperidone to yield the final target compound.

Synthesis Pathway: A Step-by-Step Technical Guide

The following sections provide detailed experimental protocols and mechanistic insights for the proposed synthetic route.

Stage 1: Synthesis of 2,6-Diethyl-4-oxopiperidone

This stage utilizes the Petrenko-Kritschenko reaction, a powerful method for creating symmetrical 4-piperidones.[7] The reaction proceeds through an initial Knoevenagel condensation or imine formation, followed by a double Mannich reaction and subsequent cyclization.[8] The initial product is a 3,5-dicarboethoxy-4-piperidone, which is then hydrolyzed and decarboxylated to yield the desired core.

Experimental Protocol:

Part A: Cyclization to form Diethyl 2,6-diethyl-4-oxopiperidine-3,5-dicarboxylate

-

Reaction Setup : In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl acetonedicarboxylate (20.2 g, 0.1 mol) and ethanol (200 mL).

-

Reagent Addition : Cool the mixture in an ice bath to 0-5 °C. Add propanal (12.8 g, 0.22 mol, 2.2 equivalents) to the solution.

-

Ammonia Addition : While maintaining the temperature below 10 °C, slowly add a solution of aqueous ammonia (28-30%, ~15 mL, ~0.22 mol) dropwise over 30 minutes. The addition is exothermic.

-

Reaction Execution : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 48 hours. A precipitate may form during this time.

-

Isolation : Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 30 mL).

-

Purification : The crude product can be recrystallized from ethanol to yield the pure diester intermediate as a white crystalline solid.

Part B: Hydrolysis and Decarboxylation

-

Reaction Setup : Transfer the dried diester intermediate from Part A to a 500 mL round-bottom flask. Add 20% aqueous hydrochloric acid (250 mL).

-

Reaction Execution : Heat the mixture to reflux (approx. 100-110 °C) using a heating mantle. Continue refluxing for 8-12 hours, monitoring the evolution of CO₂ gas. The reaction can be monitored by TLC until the starting material is consumed.

-

Work-up : Cool the reaction mixture to room temperature and then further in an ice bath. Carefully neutralize the solution by the slow addition of solid sodium carbonate or a concentrated sodium hydroxide solution until the pH is ~9-10.

-

Extraction : Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL).

-

Isolation : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2,6-diethyl-4-oxopiperidone, often as a viscous oil or low-melting solid.

Stage 2: N-Boc Protection

This final step installs the tert-butoxycarbonyl group onto the piperidone nitrogen, a standard procedure for protecting secondary amines.[4] The reaction involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O), with a base used to neutralize the resulting acidic proton.[5]

Experimental Protocol:

-

Reaction Setup : Dissolve the crude 2,6-diethyl-4-oxopiperidone (15.5 g, 0.1 mol, assuming 100% conversion from the previous step) in tetrahydrofuran (THF, 200 mL) in a 500 mL round-bottom flask.

-

Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O, 24.0 g, 0.11 mol, 1.1 equivalents) to the solution.

-

Base Addition : Add a base such as triethylamine (15.3 mL, 0.11 mol) or an aqueous solution of sodium bicarbonate (1 M, 120 mL). Using a biphasic system with NaHCO₃ can simplify the work-up.

-

Reaction Execution : Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting amine is fully consumed.

-

Work-up : If a biphasic system was used, separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL). If THF was used as the sole solvent, remove it under reduced pressure, dissolve the residue in ethyl acetate (150 mL), and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure compound.

Data Summary and Characterization

The successful synthesis should be confirmed by standard analytical techniques.

| Step | Starting Material(s) | Key Reagents | Product | Expected Yield | Physical State |

| 1A | Diethyl acetonedicarboxylate, Propanal | Aq. Ammonia | Diethyl 2,6-diethyl-4-oxopiperidine-3,5-dicarboxylate | 60-75% | White Solid |

| 1B | Diester Intermediate | 20% HCl | 2,6-Diethyl-4-oxopiperidone | 80-90% | Oil / Low-melting solid |

| 2 | 2,6-Diethyl-4-oxopiperidone | Boc₂O, Base | This compound | 85-95% | Oil / Solid |

Expected Characterization Data for Final Product:

-

¹H NMR : Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm, 9H), ethyl groups (triplets and multiplets), and piperidine ring protons.

-

¹³C NMR : Resonances for the ketone carbonyl (~208 ppm), carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and various aliphatic carbons.

-

Mass Spectrometry (ESI-MS) : Calculation for C₁₅H₂₇NO₃ (MW: 269.38). Expected m/z for [M+H]⁺: 270.2.

-

IR Spectroscopy : Characteristic C=O stretching frequencies for the ketone (~1715 cm⁻¹) and the carbamate (~1690 cm⁻¹).

Conclusion

This guide has detailed a reliable and scalable two-stage synthesis for this compound. The pathway leverages the efficiency of the classical Petrenko-Kritschenko multicomponent reaction for the construction of the core heterocyclic scaffold, followed by a robust and high-yielding N-Boc protection. The provided protocols are based on established chemical principles and offer a solid foundation for the laboratory-scale production of this valuable synthetic intermediate. The strategic choices explained herein, from the retrosynthetic analysis to the specific reaction conditions, are designed to provide researchers with the necessary tools to confidently execute this synthesis.

References

-

Defense Technical Information Center. (n.d.). Piperidine Synthesis. DTIC. Retrieved January 19, 2026, from [Link]

-

Grokipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis. Retrieved January 19, 2026, from [Link]

-

Wu, H.-Y., et al. (2014). A novel synthesis of 1-aryl-3-piperidone derivatives. Beilstein Journal of Organic Chemistry, 10, 1431–1435. Retrieved January 19, 2026, from [Link]

-

Marson, C. M., et al. (2015). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Organic & Biomolecular Chemistry, 13(37), 9627-9637. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis. Retrieved January 19, 2026, from [Link]

-

Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved January 19, 2026, from [Link]

-

Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2021). Synthesis of 2,6-diaryl-4-piperidones and... [Diagram]. Retrieved January 19, 2026, from [Link]

-

Micovic, I. V., et al. (2007). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. Organic Preparations and Procedures International, 39(4), 403-407. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved January 19, 2026, from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved January 19, 2026, from [Link]

Sources

- 1. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]

- 3. chemrevlett.com [chemrevlett.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. BOC Protection and Deprotection [bzchemicals.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. grokipedia.com [grokipedia.com]

- 8. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-2,6-diethyl-4-piperidone

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Boc-2,6-diethyl-4-piperidone, a key heterocyclic building block in modern organic synthesis and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It offers field-proven insights into the causality behind experimental choices, presents self-validating protocols for property determination, and grounds all claims in authoritative references. The guide is structured to deliver both granular data and a holistic understanding of how these properties influence the compound's application in a laboratory and developmental setting. Quantitative data are summarized for clarity, and key experimental workflows are visualized to enhance comprehension.

Introduction and Molecular Identity

N-Boc-2,6-diethyl-4-piperidone, systematically named tert-butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate, is a derivative of 4-piperidone. The piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom renders the amine functionality stable to a wide range of reaction conditions, preventing unwanted side reactions and allowing for controlled, site-selective modifications. The diethyl substituents at the 2 and 6 positions introduce significant steric bulk, which can influence the molecule's conformation, reactivity, and metabolic stability—a critical consideration in drug design.

This compound serves as a valuable intermediate in the synthesis of complex molecules, including analogs of fentanyl and other opioid receptor modulators.[1][2][3] Understanding its fundamental physicochemical properties is therefore not an academic exercise, but a prerequisite for efficient process development, formulation, and analytical method design.

Compound Identification:

-

Chemical Name: N-Boc-cis-2,6-diethyl-4-piperidone[4]

-

Systematic Name: this compound

-

CAS Number: 1003843-30-8[4]

-

Molecular Formula: C₁₄H₂₅NO₃[4]

-

Molecular Weight: 255.36 g/mol [4]

Core Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in both reactive and biological systems. This section details the key properties of N-Boc-2,6-diethyl-4-piperidone, explains their significance, and provides robust protocols for their experimental determination.

Summary of Physicochemical Data

| Property | Value / Description | Significance in Application |

| Appearance | Light yellow to yellow liquid[5] | Provides a primary quality control check for purity. |

| Molecular Weight | 255.36 g/mol [4] | Essential for all stoichiometric calculations and mass spectrometry. |

| Density | 0.996 g/cm³[5] | Important for process scale-up, reactor volume calculations, and solvent selection. |

| Melting Point | Not applicable (Liquid at room temp.) | The physical state dictates handling and storage procedures. |

| Solubility | Data inferred from similar structures | Crucial for selecting appropriate solvents for reactions, purification (chromatography), and analysis (e.g., NMR). |

| Storage Temp. | 2-8°C[5] | Indicates the need for refrigeration to ensure long-term stability. |

Physical State and Appearance

N-Boc-2,6-diethyl-4-piperidone is described as a light yellow to yellow liquid under standard conditions.[5] This is in contrast to its less substituted analog, N-Boc-4-piperidone, which is a white to slightly yellow crystalline powder with a melting point of 73-77 °C.[6][7]

Insight from Experience: The liquid state of the diethyl-substituted compound, despite its higher molecular weight, is a direct consequence of the bulky and flexible diethyl groups at the C2 and C6 positions. These groups disrupt the crystal lattice packing that would otherwise allow the molecule to exist as a solid at room temperature. This disruption in intermolecular forces lowers the melting point significantly compared to the unsubstituted parent compound. For the researcher, this means the compound can be handled and dispensed volumetrically, simplifying reaction setup, but also requiring careful storage to prevent degradation, as liquids often have higher vapor pressures and reactivity than their solid counterparts.

Solubility Profile

-

Expected High Solubility: In common organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), and Acetone.

-

Expected Moderate to High Solubility: In polar protic solvents like Ethanol and Methanol.[1][8]

-

Expected Sparingly Soluble to Insoluble: In aqueous solutions like water and Phosphate-Buffered Saline (PBS).[1][8] The large, nonpolar surface area conferred by the Boc and diethyl groups limits its interaction with the highly polar water molecules.

-

Expected High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[1][8]

This protocol provides a systematic approach to qualitatively and semi-quantitatively assess solubility, a critical first step in reaction and purification design.

Objective: To determine the solubility of N-Boc-2,6-diethyl-4-piperidone in a range of common laboratory solvents.

Materials:

-

N-Boc-2,6-diethyl-4-piperidone

-

Selection of solvents (e.g., Water, Ethanol, Cyclohexane, Ethyl Acetate, DMSO)

-

Small, clean, dry test tubes or vials

-

Vortex mixer

-

Calibrated micropipettes

Methodology:

-

Sample Preparation: Accurately dispense 10 mg of N-Boc-2,6-diethyl-4-piperidone into a clean, dry vial.

-

Initial Solvent Addition: Add 0.2 mL of the chosen solvent to the vial.

-

Mixing: Cap the vial and vortex vigorously for 60 seconds.

-

Observation: Visually inspect the solution.

-

Complete Dissolution: If the liquid dissolves completely to form a clear, homogenous solution, it is classified as "Very Soluble" (>50 mg/mL).

-

Partial Dissolution or Cloudiness: Proceed to the next step.

-

-

Incremental Solvent Addition: Continue to add the solvent in 0.2 mL increments, vortexing for 60 seconds after each addition, up to a total volume of 1.0 mL.

-

Final Classification:

-

Soluble: Dissolves completely within 1.0 mL total solvent (10-50 mg/mL).

-

Sparingly Soluble: Some, but not all, of the compound dissolves in 1.0 mL (1-10 mg/mL).[1]

-

Insoluble: No significant dissolution is observed (<1 mg/mL).

-

-

System Validation: Repeat the procedure for a known related compound (e.g., N-Boc-4-piperidone) to validate the technique and observer's assessment against published data.

Spectroscopic and Analytical Profile

Spectroscopic analysis is the cornerstone of chemical identification and purity verification. This section outlines the expected spectroscopic signatures for N-Boc-2,6-diethyl-4-piperidone and provides a standard protocol for sample preparation.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of key functional groups.

-

C=O (Ketone) Stretch: A strong, sharp absorption is expected in the range of 1710-1725 cm⁻¹ . This is characteristic of a six-membered ring ketone.[9]

-

C=O (Carbamate) Stretch: Another strong absorption should appear around 1680-1700 cm⁻¹ . The electronic nature of the nitrogen atom slightly lowers the frequency compared to the ketone.

-

C-H (sp³) Stretch: Absorptions will be present just below 3000 cm⁻¹ , corresponding to the C-H bonds of the ethyl and piperidine ring protons.[10]

-

C-O (Carbamate) Stretch: Look for stretches in the fingerprint region, typically between 1250-1150 cm⁻¹ .

Insight from Experience: The presence of two distinct carbonyl peaks is a critical diagnostic feature. If only one broad carbonyl peak is observed, it may suggest sample impurity or degradation. The ketone peak is typically sharper and at a slightly higher wavenumber than the carbamate carbonyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

-C(CH₃)₃ (Boc group): A sharp, integrating to 9 protons, will appear as a singlet around δ 1.4-1.5 ppm . This is the most recognizable signal.

-

-CH₂CH₃ (Ethyl groups): A triplet integrating to 6 protons (the -CH₃) and a multiplet integrating to 4 protons (the -CH₂) are expected. The exact chemical shifts will depend on the ring conformation.

-

Piperidine Ring Protons: Complex multiplets will be observed for the protons on the piperidine ring, including the protons at the C2/C6 positions and the C3/C5 positions.

-

-

¹³C NMR:

-

C=O (Ketone): A signal is expected in the downfield region, typically δ > 200 ppm .

-

C=O (Carbamate): A signal around δ 155 ppm .

-

-C(CH₃)₃ (Boc group): A quaternary carbon signal around δ 80 ppm and a methyl carbon signal around δ 28 ppm .

-

Piperidine and Ethyl Carbons: Signals corresponding to the various CH, CH₂, and CH₃ carbons of the diethylpiperidine ring will appear in the aliphatic region (δ 10-60 ppm).

-

Objective: To prepare a high-quality, homogeneous sample of N-Boc-2,6-diethyl-4-piperidone for NMR analysis.

Materials:

-

N-Boc-2,6-diethyl-4-piperidone (5-25 mg for ¹H, 50-100 mg for ¹³C)[11]

-

High-quality, clean, and unscratched 5 mm NMR tube[12]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Glass Pasteur pipette with a small plug of glass wool[13][14]

-

Small vial for initial dissolution

Methodology:

-

Weighing: Accurately weigh the desired amount of the compound into a small, clean vial.[11]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[14] Cap and gently swirl or vortex until the liquid is fully dissolved, creating a homogeneous solution.[13][15]

-

Filtration: Using the Pasteur pipette with the glass wool plug, carefully draw the solution from the vial and filter it directly into the NMR tube.[13][14] This critical step removes any microscopic particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity.[13]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identity.[13]

-

Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer for shimming and data acquisition.

Logical Frameworks for Application

Understanding individual data points is useful, but synthesizing this information into a logical workflow is essential for efficient research and development.

Workflow for Reaction Solvent Selection

The choice of solvent is paramount for reaction success, influencing reactant solubility, reaction rate, and workup efficiency. The following diagram illustrates the decision-making process.

Caption: Diagram 1: Decision Workflow for Solvent Selection.

Conclusion

This guide has provided a detailed examination of the essential physicochemical properties of N-Boc-2,6-diethyl-4-piperidone. By integrating quantitative data with expert insights and validated experimental protocols, we have constructed a comprehensive resource for scientists and researchers. The structural features of this molecule—namely the liquid physical state driven by its diethyl substituents and its predictable solubility in organic solvents—define its handling, storage, and application in synthesis. The distinct spectroscopic signatures provided herein serve as a reliable basis for its identification and quality control. A thorough understanding of these fundamental properties is the bedrock upon which successful and efficient chemical research and development are built.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 20, 2026, from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 20, 2026, from [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 20, 2026, from [Link]

-

Experiment (1) Determination of Melting Points. (2021, September 19). Retrieved January 20, 2026, from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved January 20, 2026, from [Link]

-

How to Prepare Samples for NMR. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). University of Reading. Retrieved January 20, 2026, from [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved January 20, 2026, from [Link]

-

Interpreting IR Spectra. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

-

1-N-BOC-4-PIPERIDONE. (2024, April 9). ChemBK. Retrieved January 20, 2026, from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved January 20, 2026, from [Link]

-

12.7: Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). DTIC. Retrieved January 20, 2026, from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

IR Spectra of Carbonyl Compounds. (2018, September 20). YouTube. Retrieved January 20, 2026, from [Link]

-

tert-Butyl 4-oxopiperidine-1-carboxylate. (n.d.). CAS Common Chemistry. Retrieved January 20, 2026, from [Link]

-

tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Recent advances in the synthesis of piperidones and piperidines. (n.d.). Retrieved January 20, 2026, from [Link]

-

N-Boc-cis-2,6-Diethyl-4-piperidone. (n.d.). Pharmaffiliates. Retrieved January 20, 2026, from [Link]

-

Synthesis of N-Substituted piperidines from piperidone. (2015, October 9). ResearchGate. Retrieved January 20, 2026, from [Link]

-

N-tert-Butoxycarbonyl-4-piperidone. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

-

Cyclohexane. (n.d.). CAS Common Chemistry. Retrieved January 20, 2026, from [Link]

-

Cas 18365-82-7, 2-phospholactic acid. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. N-Boc-cis-2,6-Diethyl-4-piperidone CAS#: 1003843-30-8 [m.chemicalbook.com]

- 6. N-(tert-Butoxycarbonyl)-4-piperidone | 79099-07-3 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Interpreting IR Spectra [chemistrysteps.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. researchgate.net [researchgate.net]

- 14. research.reading.ac.uk [research.reading.ac.uk]

- 15. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

An In-Depth Technical Guide to the ¹H NMR Analysis of tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural and stereochemical nuances of this substituted piperidone. We will explore the fundamental principles of ¹H NMR as applied to this specific molecule, including sample preparation, spectral acquisition, and an in-depth interpretation of chemical shifts, coupling constants, and signal multiplicities. A critical focus will be placed on the conformational analysis of the piperidine ring and the influence of the N-Boc protecting group and the 2,6-diethyl substituents on the spectral features. This guide aims to serve as a practical resource for the structural elucidation and stereochemical assignment of similarly substituted heterocyclic compounds.

Introduction: The Significance of Substituted Piperidones

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and the ability to be functionalized at various positions make it a privileged structure in medicinal chemistry. The introduction of substituents, such as the diethyl groups at the 2 and 6 positions and a ketone at the 4 position, creates stereocenters and influences the ring's conformation, which in turn can profoundly impact biological activity. The tert-butoxycarbonyl (Boc) group is a common nitrogen-protecting group used during synthesis, and its presence also has significant implications for the molecule's conformational dynamics and NMR spectrum.

Accurate structural and stereochemical characterization is paramount in drug discovery and development. ¹H NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the chemical environment and spatial relationships of protons within a molecule. This guide will systematically dissect the ¹H NMR spectrum of this compound, offering a detailed roadmap for its analysis.

Foundational Principles: Conformational Analysis of the Piperidine Ring

Substituted piperidine rings, like cyclohexanes, predominantly adopt a chair conformation to minimize steric strain. In the case of 2,6-disubstituted piperidones, the substituents can exist in either a cis or trans relationship, leading to distinct stereoisomers with unique NMR signatures.

-

Cis Isomer: Both diethyl groups are on the same face of the ring (either both axial or both equatorial).

-

Trans Isomer: The diethyl groups are on opposite faces of the ring (one axial, one equatorial).

For the cis isomer, a chair conformation with both large diethyl groups in equatorial positions is strongly favored to minimize steric hindrance. In the trans isomer, one diethyl group must occupy an axial position, leading to a higher energy conformation. Therefore, the cis isomer is generally the thermodynamically more stable product in syntheses of 2,6-dialkylpiperidines. This guide will focus on the analysis of the more prevalent cis isomer.

The presence of the sp²-hybridized carbonyl group at the C4 position can lead to a slight flattening of the chair conformation in that region of the ring.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean, high-resolution ¹H NMR spectrum is the foundation of a reliable structural analysis.

Sample Preparation

-

Solvent Selection: A deuterated solvent that fully dissolves the sample is crucial. Chloroform-d (CDCl₃) is a common choice for this type of molecule. For verification of exchangeable protons (e.g., N-H if the Boc group were absent), a D₂O shake can be performed.

-

Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for a modern NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0 ppm.

Spectrometer Setup and Data Acquisition

A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion. Key acquisition parameters to consider include:

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Pulse Sequence: A standard single-pulse experiment is generally used.

-

Spectral Width: A spectral width of at least 12 ppm is recommended to ensure all signals are captured.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.

The following diagram illustrates a generalized workflow for NMR data acquisition and analysis.

Caption: Key proton environments in tert-Butyl cis-2,6-diethyl-4-oxopiperidine-1-carboxylate.

Coupling Constants and Stereochemical Assignment

The analysis of vicinal coupling constants (³J) is fundamental to confirming the chair conformation and the cis stereochemistry. The Karplus relationship predicts that the magnitude of ³J depends on the dihedral angle between the coupled protons.

-

Axial-Axial Coupling (³J_ax,ax): The dihedral angle is approximately 180°, leading to a large coupling constant, typically in the range of 10-13 Hz. This would be expected between H-2a/H-6a and H-3a/H-5a.

-

Axial-Equatorial Coupling (³J_ax,eq): The dihedral angle is around 60°, resulting in a smaller coupling constant of 2-5 Hz.

-

Equatorial-Equatorial Coupling (³J_eq,eq): The dihedral angle is also around 60°, giving a small coupling constant of 2-5 Hz.

By carefully analyzing the multiplicities of the signals for the ring protons, particularly H-2, H-6, H-3, and H-5, and measuring the coupling constants, one can confirm the chair conformation and the equatorial orientation of the diethyl groups in the cis isomer. The presence of large diaxial couplings would be a key indicator.

Advanced NMR Techniques for Structural Confirmation

For a more rigorous analysis, especially in cases of signal overlap, two-dimensional (2D) NMR techniques are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. It would show correlations between H-2/H-6 and the protons on C3/C5 as well as the methylene protons of the ethyl groups. It would also show a correlation between the methylene and methyl protons of the ethyl groups.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to, allowing for unambiguous assignment of the carbon skeleton.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is useful for confirming the connectivity of the entire molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is crucial for confirming stereochemistry. For the cis isomer, NOE correlations would be expected between the axial H-2/H-6 and the axial H-3/H-5.

Conclusion

The ¹H NMR analysis of this compound is a multi-faceted process that provides a wealth of structural information. A systematic approach, beginning with the acquisition of a high-quality spectrum and followed by a detailed analysis of chemical shifts, multiplicities, and coupling constants, allows for the unambiguous determination of its constitution and stereochemistry. The principles and techniques outlined in this guide are broadly applicable to the structural elucidation of other complex heterocyclic molecules, making ¹H NMR an indispensable tool in the arsenal of the modern chemist.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Gunther, H. (2013).

A Technical Guide to the Stereoselective Synthesis of cis-2,6-Disubstituted Piperidines: Strategies and Methodologies for Drug Discovery and Development

The cis-2,6-disubstituted piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active natural products.[1][2][3][4] Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[3][5] This guide provides an in-depth exploration of the primary synthetic strategies for achieving high cis-diastereoselectivity in the construction of this privileged scaffold, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Importance of Stereocontrol in Piperidine Synthesis

The therapeutic efficacy and safety of a drug molecule are intrinsically linked to its three-dimensional structure. For 2,6-disubstituted piperidines, the relative orientation of the substituents—cis or trans—can dramatically alter its pharmacological profile. The cis isomer, often thermodynamically more stable due to both substituents occupying equatorial positions in the chair conformation, is a frequent target in drug design. Therefore, the development of robust and stereoselective synthetic methods is paramount.

Key Synthetic Strategies for cis-2,6-Disubstituted Piperidines

The synthesis of cis-2,6-disubstituted piperidines can be broadly categorized into three main approaches: the hydrogenation of substituted pyridines, the cyclization of acyclic precursors, and asymmetric methodologies employing chiral auxiliaries or catalysts.

Catalytic Hydrogenation of 2,6-Disubstituted Pyridines

The catalytic hydrogenation of readily available 2,6-disubstituted pyridines is one of the most direct and atom-economical routes to the corresponding piperidines.[6][7] The stereochemical outcome of this reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions.

Mechanism and Stereocontrol: The hydrogenation of the pyridine ring is a complex process that can proceed through various partially hydrogenated intermediates. The stereoselectivity is often governed by the thermodynamics of the final product, with the cis isomer being the more stable product.[8] The use of specific catalysts and conditions can favor the formation of the cis diastereomer.

Common Catalytic Systems:

-

Platinum(IV) Oxide (PtO₂): Often referred to as Adams' catalyst, PtO₂ in an acidic solvent like glacial acetic acid is a classic and effective system for pyridine hydrogenation.[9][10] The acidic medium protonates the pyridine nitrogen, facilitating the reduction of the aromatic ring.[7]

-

Rhodium-based Catalysts: Rhodium on carbon (Rh/C) and rhodium oxide (Rh₂O₃) have shown excellent activity and selectivity for pyridine hydrogenation, often under milder conditions than platinum-based catalysts.[11] Rhodium catalysts can exhibit high cis-selectivity, particularly for 2,6-disubstituted pyridines.[12]

Experimental Protocol: Hydrogenation of 2,6-Lutidine using PtO₂

-

Reactor Setup: To a high-pressure reactor vessel, add 2,6-lutidine (1.0 g).

-

Solvent Addition: Add glacial acetic acid (10 mL) as the solvent.

-

Catalyst Addition: Carefully add PtO₂ catalyst (5 mol%) to the solution.

-

Reaction Execution:

-

Securely seal the reactor and purge with an inert gas (e.g., nitrogen).

-

Pressurize the reactor with hydrogen gas to 50-70 bar.[9]

-

Commence vigorous stirring at room temperature.

-

-

Work-up:

-

After reaction completion, vent the excess hydrogen and purge with inert gas.

-

Dilute the reaction mixture with ethyl acetate and filter through Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric.

-

Neutralize the filtrate with a suitable base (e.g., saturated NaHCO₃ solution).

-

Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cis-2,6-dimethylpiperidine.

-

-

Purification: Purify the crude product by distillation or column chromatography.

Data Presentation: Comparison of Catalytic Systems for 2,6-Disubstituted Pyridine Hydrogenation

| Catalyst | Substrate | Conditions | Yield (%) | cis:trans Ratio | Reference |

| PtO₂ | 2,6-Lutidine | H₂ (50-70 bar), Acetic Acid, RT | >90 | >95:5 | [9][10] |

| Rh₂O₃ | 2,6-Lutidine | H₂ (low pressure), HFIP, RT | High | High | [11] |

| [Cp*RhCl₂]₂ | N-benzyl-2,6-lutidinium bromide | HCOOH-NEt₃, 40°C | 94 | Major cis | [12] |

Causality Behind Experimental Choices: The use of acetic acid as a solvent not only facilitates the dissolution of the starting material and product but also activates the pyridine ring towards reduction through protonation. The choice of catalyst is critical; platinum and rhodium are highly active for arene hydrogenation. The high pressure of hydrogen ensures a sufficient concentration of the reducing agent at the catalyst surface.

Diagram: Catalytic Hydrogenation Workflow

Caption: Workflow for the catalytic hydrogenation of 2,6-disubstituted pyridines.

Intramolecular Cyclization of Acyclic Precursors

The construction of the piperidine ring through the cyclization of a linear precursor offers a high degree of control over the stereochemistry of the final product.

Key Cyclization Strategies:

-

Reductive Amination: The intramolecular reductive amination of δ-amino ketones is a powerful method for the synthesis of 2,6-disubstituted piperidines. The stereochemical outcome is often controlled by the stereochemistry of the starting amino ketone and the reaction conditions.

-

Aza-Diels-Alder Reaction: The [4+2] cycloaddition of an aza-diene with a dienophile can provide a direct route to tetrahydropyridines, which can then be reduced to piperidines.[13][14] The stereoselectivity of this reaction can be influenced by the use of Lewis acid or organocatalysts.[13]

-

Radical Cyclization: Intramolecular radical cyclization of unsaturated N-containing precursors, such as 1,6-enynes, can lead to the formation of piperidine rings.[2]

Diagram: Intramolecular Reductive Amination Pathway

Caption: Pathway for the synthesis of cis-2,6-disubstituted piperidines via intramolecular reductive amination.

Asymmetric Synthesis Methodologies

For the synthesis of enantiopure cis-2,6-disubstituted piperidines, asymmetric methods are indispensable.

-

Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary attached to the nitrogen or a substituent can direct the stereochemical outcome of key bond-forming reactions. The auxiliary is then cleaved to afford the desired enantiopure piperidine.

-

Organocatalysis: Chiral organocatalysts, such as proline derivatives, have been successfully employed in domino reactions to construct polysubstituted piperidines with high enantioselectivity.[15][16] These reactions often proceed through a series of Michael additions and cyclizations.[15]

-

Synthesis from Chiral Precursors: A highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products has been achieved starting from a chiral aziridine.[17][18] This approach involves a one-pot sequence of reactions including reductive ring-opening and intramolecular reductive amination.[17][18]

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. For instance, in catalytic hydrogenation, the diastereomeric ratio of the product can be readily determined by ¹H NMR spectroscopy, providing immediate feedback on the success of the stereoselective synthesis. Similarly, in asymmetric synthesis, the enantiomeric excess can be measured by chiral HPLC, confirming the efficacy of the chiral auxiliary or catalyst.

Conclusion

The stereoselective synthesis of cis-2,6-disubstituted piperidines is a mature field with a diverse array of reliable methodologies. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the need for enantiopurity. For large-scale synthesis, catalytic hydrogenation of pyridines often represents the most efficient approach. For the synthesis of complex, chiral piperidines, methods involving intramolecular cyclization of chiral precursors or organocatalytic domino reactions are increasingly powerful. This guide provides a solid foundation for researchers to navigate the synthesis of this important structural motif and to accelerate the discovery and development of new therapeutics.

References

-

Wang, W., Li, H., & Wang, J. (2008). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 10(18), 4049-4052. [Link]

-

Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. (2023). Chemical Communications, 58(12), 1697-1700. [Link]

-

Córdova, A., et al. (2011). Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines. Tetrahedron, 67(40), 7789-7794. [Link]

-

Yadav, N., Choi, J., & Ha, H.-J. (2016). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 14(28), 6735-6743. [Link]

-

Werkmeister, S., et al. (2018). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

-

Yadav, N., Choi, J., & Ha, H.-J. (2016). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Semantic Scholar. [Link]

-

Eskici, M., & Karanfil, A. (2019). Stereoselective synthesis of cis-2,6-disubstituted piperidines from 1,2-cyclic sulfamidates. Tetrahedron, 75(9), 1214-1222. [Link]

-

A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. (2018). ResearchGate. [Link]

-

O'Brien, P. (2002). Synthesis of Piperidines using Organometallic Chemistry. White Rose eTheses Online. [Link]

-

Piperidine synthesis. Organic Chemistry Portal. [Link]

-

Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. University of Bristol. [Link]

-

Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. (2025). ResearchGate. [Link]

-

Imrie, C., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(7), 1436-1451. [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2025). ResearchGate. [Link]

-

Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. Semantic Scholar. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

-

Wolfe, J. P., et al. (2010). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. PMC. [Link]

-

Piperidine Synthesis. (2025). DTIC. [Link]

-

Piperidine as an organocatalyst. ResearchGate. [Link]

-

Daugulis, O., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3866-3869. [Link]

-

Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(4), 747-751. [Link]

-

Brown, A. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1365-1372. [Link]

-

Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. [Link]

-

Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. [Link]

-

Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. (2011). Organic & Biomolecular Chemistry, 9(9), 3147-3159. [Link]

-

Comins, D. L., & Dehghani, A. (1992). A Novel Asymmetric Route to Chiral, Nonracemic cis-2,6-Disubstituted Piperidines. Synthesis of (+)-Pinidinone and (+)-Monomorine. Journal of the American Chemical Society, 114(26), 10451-10452. [Link]

-

Ciblat, S., et al. (1999). A practical asymmetric synthesis of 2,6-cis-disubstituted piperidines. Tetrahedron: Asymmetry, 10(12), 2225-2235. [Link]

-

Preparation of cis-2,6-disubstituted piperidine and piperidinyl acetic acid from chiral 6-tropanol derivative. ResearchGate. [Link]

-

Wu, J., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(1), 35-40. [Link]

-

Aza-Diels–Alder reaction. Wikipedia. [Link]

-

Grieco, P. A., & Larsen, S. D. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. [Link]

-

Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5, 937-945. [Link]

-

Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. Semantic Scholar. [Link]

-

Liu, W., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC. [Link]

-

Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines. ResearchGate. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

-

Hu, Y., et al. (2025). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]-Labeled Precursors. Journal of the American Chemical Society. [Link]

-

Adimurthy, S., et al. (2015). Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines. Chemical Communications, 51(58), 11661-11664. [Link]

-

Stereoselective synthesis of cis-2,6-disubstituted piperidines from 1,2-cyclic sulfamidates. LookChem. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]

-

Meltzer, H. Y., et al. (2007). Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine). PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 12. pcliv.ac.uk [pcliv.ac.uk]

- 13. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids [researchrepository.ucd.ie]

- 17. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. semanticscholar.org [semanticscholar.org]

Biological activity screening of diethylpiperidine derivatives

An In-Depth Technical Guide to the Biological Activity Screening of Diethylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Diethylpiperidine derivatives, a specific subclass, have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the methodologies and strategic considerations for the comprehensive biological activity screening of novel diethylpiperidine derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key in vitro assays, and discuss the integration of in silico predictive models to streamline the drug discovery process. This guide is intended to be a practical resource for researchers aiming to unlock the therapeutic potential of this promising class of compounds.

Introduction: The Rationale for Screening Diethylpiperidine Derivatives

Piperidine and its derivatives are ubiquitous in nature and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1] The diethylpiperidine moiety, in particular, offers a unique combination of lipophilicity and structural rigidity that can be fine-tuned to optimize interactions with various biological targets. The strategic placement of substituents on the piperidine ring and the diethylamino group allows for the creation of vast chemical libraries with diverse pharmacological profiles.

The initial step in realizing the therapeutic potential of newly synthesized diethylpiperidine derivatives is a robust and systematic biological activity screening cascade. This process is not merely a series of assays but a strategic endeavor to identify promising lead compounds, elucidate their mechanisms of action, and gather preliminary data on their safety profiles. A well-designed screening workflow, integrating both in vitro experiments and in silico predictions, is paramount for efficient and cost-effective drug discovery.

The Foundation: Synthesis and Characterization

Prior to any biological evaluation, the synthesis and thorough characterization of the diethylpiperidine derivatives are critical. Multi-step synthesis is often required to generate novel analogs.[2][3] The purity and structural integrity of each compound must be rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC). Impurities can lead to false-positive or false-negative results in biological assays, confounding data interpretation.

In Silico Screening: A Predictive First Pass

Before embarking on resource-intensive in vitro screening, computational methods can provide valuable insights into the potential biological activities and drug-like properties of diethylpiperidine derivatives.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a specific protein target.[4][5] This technique can be used to screen a library of diethylpiperidine derivatives against known biological targets, such as enzymes or receptors, to identify compounds with the highest predicted binding affinity.[4][6] This allows for the prioritization of compounds for synthesis and in vitro testing.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are crucial for early-stage drug discovery.[7][8] These in silico tools estimate the pharmacokinetic and toxicological properties of compounds, helping to identify candidates with favorable drug-like characteristics and flag those with potential liabilities, such as poor absorption or high toxicity.[9] This early assessment can significantly reduce the attrition rate of drug candidates in later developmental stages.[8][10]

In Vitro Biological Activity Screening: A Multi-tiered Approach

The following sections detail key in vitro assays for evaluating the biological activities of diethylpiperidine derivatives. The choice of assays will be guided by the therapeutic area of interest and any insights gained from in silico screening.

Cytotoxicity Screening

A fundamental first step in biological screening is to assess the general cytotoxicity of the compounds.[11][12] This helps to determine the concentration range for subsequent assays and identifies compounds with potential anticancer activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13][14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7, or a relevant cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the diethylpiperidine derivatives for 24 to 48 hours.[13] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity Screening

Piperidine derivatives have shown promise as antimicrobial agents.[15] Standard methods for screening antibacterial and antifungal activity are outlined below.

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[16][17]

Step-by-Step Methodology:

-

Prepare Inoculum: Grow the bacterial or fungal strain in a suitable broth medium to a standardized concentration.

-

Serial Dilutions: Prepare two-fold serial dilutions of the diethylpiperidine derivatives in a 96-well microplate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe only) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[18]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This is a qualitative method to assess the antimicrobial activity of a compound.[18][19]

Step-by-Step Methodology:

-

Prepare Agar Plates: Pour sterile agar medium into Petri dishes and allow it to solidify.

-

Inoculate Plates: Spread a standardized suspension of the test microorganism evenly over the agar surface.

-

Apply Disks: Impregnate sterile paper disks with a known concentration of the diethylpiperidine derivative and place them on the agar surface.

-

Incubation: Incubate the plates under suitable conditions.

-

Measure Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of no growth around the disk.[20]

Antifungal Activity Screening

Similar to antibacterial screening, antifungal activity can be assessed using broth microdilution or agar-based methods.[21][22]

This is a common method for evaluating the antifungal activity of compounds against filamentous fungi.[16]

Step-by-Step Methodology:

-

Prepare Medicated Media: Incorporate different concentrations of the diethylpiperidine derivatives into a molten agar medium.

-

Pour Plates: Pour the medicated agar into Petri dishes and allow them to solidify.

-

Inoculation: Place a small disk of the fungal mycelium in the center of each plate.

-

Incubation: Incubate the plates at an appropriate temperature until the fungal growth in the control plate (without the compound) reaches the edge of the plate.

-

Measure Growth Inhibition: Calculate the percentage of mycelial growth inhibition compared to the control.

Antioxidant Activity Screening

Many diseases are associated with oxidative stress, making the discovery of novel antioxidants a key therapeutic strategy.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the antioxidant activity of compounds.[23][24][25]

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[26]

Step-by-Step Methodology:

-

Prepare DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol).

-

Reaction Mixture: Add different concentrations of the diethylpiperidine derivatives to the DPPH solution.

-

Incubation: Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 517 nm).

-

Calculate Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common method for determining antioxidant activity.[26][27]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate, which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization of the solution.

Step-by-Step Methodology:

-

Prepare ABTS•+ Solution: Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Reaction Mixture: Add different concentrations of the diethylpiperidine derivatives to the ABTS•+ solution.

-

Incubation: Incubate the mixture for a specific time.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 734 nm).

-

Calculate Scavenging Activity: Determine the percentage of ABTS•+ scavenging.

Data Presentation and Interpretation

Quantitative data from the screening assays should be presented in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Summary of In Vitro Biological Activities of Diethylpiperidine Derivatives

| Compound ID | Cytotoxicity (IC50, µM) vs. HeLa | Antibacterial (MIC, µg/mL) vs. S. aureus | Antifungal (MIC, µg/mL) vs. C. albicans | Antioxidant (DPPH Scavenging, IC50, µM) |

| DEP-001 | >100 | 64 | 128 | 85 |

| DEP-002 | 25.3 | 16 | 32 | 42.1 |

| DEP-003 | 5.8 | 4 | 8 | 15.7 |

| DEP-004 | 78.1 | >128 | >128 | >100 |

| Control Drug | Varies | Varies | Varies | Varies |

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

Caption: High-level workflow for the biological screening of diethylpiperidine derivatives.

Sources

- 1. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing [mdpi.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 8. fiveable.me [fiveable.me]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 13. ijprajournal.com [ijprajournal.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. akjournals.com [akjournals.com]

- 18. researchgate.net [researchgate.net]

- 19. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 20. mdpi.com [mdpi.com]

- 21. journals.asm.org [journals.asm.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. e3s-conferences.org [e3s-conferences.org]

- 25. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 26. ijpsonline.com [ijpsonline.com]

- 27. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 2,6-Dialkyl-4-Oxopiperidine Derivatives: An In-Depth Technical Guide

Introduction: The Significance of the 4-Oxopiperidine Scaffold

The 4-oxopiperidine ring system is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, making it an ideal template for designing molecules that interact with specific biological targets. The introduction of alkyl groups at the 2 and 6 positions significantly influences the stereochemistry and pharmacological activity of these derivatives. A thorough understanding of their spectroscopic properties is paramount for unambiguous structure elucidation, quality control, and the rational design of new therapeutic agents. This guide provides a comprehensive overview of the key spectroscopic data (NMR, IR, and Mass Spectrometry) for 2,6-dialkyl-4-oxopiperidine derivatives, grounded in established synthetic protocols and detailed spectral analysis.

Synthesis of 2,6-Dialkyl-4-Oxopiperidines: A Stereoselective Approach

A robust and stereoselective synthesis is the foundation for obtaining pure 2,6-dialkyl-4-oxopiperidine derivatives for spectroscopic analysis and biological screening. One of the most effective methods is the acid-mediated 6-endo-trig cyclisation of amine-substituted enones.[1][2] This approach allows for the preferential formation of the trans-diastereomer, which is often the kinetic product of the reaction.[1]

The choice of an acid catalyst and reaction conditions is critical to prevent the removal of protecting groups, such as the commonly used tert-butoxycarbonyl (Boc) group on the nitrogen atom, and to avoid the formation of unwanted side products like acetals.[2] The trans-isomer can often be separated from the minor cis-isomer by column chromatography.

Below is a representative experimental protocol for the synthesis of a Boc-protected 2,6-dialkyl-4-oxopiperidine derivative.

Experimental Protocol: Synthesis of tert-butyl (2R,6R)-2-methyl-4-oxo-6-propylpiperidine-1-carboxylate

This protocol is adapted from the work of Sutherland and coworkers.[1]

Step 1: Synthesis of the Amine-Substituted Enone Precursor

The synthesis begins with the preparation of the acyclic precursor, which is an amine-substituted enone. This can be achieved through various established synthetic routes.

Step 2: Acid-Mediated 6-endo-trig Cyclisation

-

To a solution of the amine-substituted enone precursor in a suitable solvent (e.g., dichloromethane) at room temperature, add a catalytic amount of a strong acid (e.g., trifluoroacetic acid).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the desired trans-2,6-dialkyl-4-oxopiperidine and the minor cis-isomer.

Self-Validation: The stereochemical outcome and purity of the product should be confirmed by high-field ¹H NMR spectroscopy, where the coupling constants of the ring protons are indicative of their relative stereochemistry.

Diagram of the Synthesis Workflow

Caption: Workflow for the stereoselective synthesis of 2,6-dialkyl-4-oxopiperidines.

¹H and ¹³C NMR Spectroscopy: Elucidating Stereochemistry and Substitution Patterns

NMR spectroscopy is the most powerful tool for the structural elucidation of 2,6-dialkyl-4-oxopiperidine derivatives.[3] The chemical shifts and coupling constants of the ring protons provide detailed information about the conformation of the piperidine ring and the relative stereochemistry of the alkyl substituents.

¹H NMR Spectroscopy

The protons on the piperidine ring typically resonate in the range of 2.0-4.8 ppm. The protons at C2 and C6, being adjacent to the nitrogen atom, are generally found further downfield. The protons at C3 and C5, adjacent to the carbonyl group, also experience deshielding. The presence of a Boc protecting group on the nitrogen leads to a further downfield shift of the C2 and C6 protons.

The stereochemistry of the substituents can be determined by analyzing the coupling constants. In a chair conformation, the coupling constant between an axial and an equatorial proton (J_ax,eq) is typically small (2-5 Hz), while the coupling between two axial protons (J_ax,ax) is large (10-13 Hz).

¹³C NMR Spectroscopy

The carbonyl carbon (C4) gives a characteristic signal in the downfield region of the spectrum, typically around 208-210 ppm. The carbons adjacent to the nitrogen (C2 and C6) resonate in the range of 48-55 ppm, while the carbons at C3 and C5 are found around 43-47 ppm. The chemical shifts of the alkyl substituents provide information about their nature and attachment points.

Representative ¹H and ¹³C NMR Data

The following tables summarize the characteristic NMR data for a series of N-Boc-protected trans-2-methyl-6-alkyl-4-oxopiperidines.

Table 1: ¹H NMR Data (in CDCl₃) for trans-2-methyl-6-alkyl-4-oxopiperidines

| Alkyl Group | δ H-2 (m) | δ H-6 (m) | δ H-3 (m) | δ H-5 (m) | δ Alkyl-CH₃ (d) |

| Propyl | 4.60-4.70 | 4.45-4.55 | 2.65 (dd) | 2.20-2.30 | 1.15-1.25 |

| Butyl | 4.62-4.72 | 4.48-4.58 | 2.68 (dd) | 2.22-2.32 | 1.18-1.28 |

| Pentyl | 4.61-4.71 | 4.47-4.57 | 2.67 (dd) | 2.21-2.31 | 1.17-1.27 |

Table 2: ¹³C NMR Data (in CDCl₃) for trans-2-methyl-6-alkyl-4-oxopiperidines

| Alkyl Group | δ C-2 | δ C-4 | δ C-6 | δ C-3 | δ C-5 | δ Alkyl-CH₃ |

| Propyl | 52.6 | 208.9 | 48.5 | 45.6 | 43.9 | 20.2 |

| Butyl | 52.8 | 209.0 | 48.7 | 45.7 | 44.0 | 22.5 |

| Pentyl | 52.7 | 208.9 | 48.6 | 45.6 | 43.9 | 22.6 |

Infrared (IR) Spectroscopy: The Carbonyl Signature

Infrared spectroscopy is a quick and effective method for confirming the presence of the 4-oxopiperidine core, primarily through the detection of the carbonyl (C=O) stretching vibration.[4][5] For 4-piperidones, this absorption is typically strong and sharp, appearing in the region of 1710-1730 cm⁻¹.

The exact frequency of the C=O stretch can be influenced by the nature and stereochemistry of the substituents on the ring, as well as by the presence of a protecting group on the nitrogen.

Table 3: Characteristic C=O Stretching Frequencies in 2,6-Dialkyl-4-Oxopiperidines

| Compound | C=O Stretch (ν_max, cm⁻¹) |

| 4-Piperidinone | ~1720 |

| 2,2,6,6-Tetramethyl-4-piperidinone | ~1715 |

| trans-2-methyl-6-propyl-4-oxopiperidine | ~1725 |

| trans-2-methyl-6-pentyl-4-oxopiperidine | ~1724 |

Mass Spectrometry: Fragmentation Patterns and Structural Confirmation

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of 2,6-dialkyl-4-oxopiperidine derivatives.[6] The fragmentation patterns observed in the mass spectrum provide valuable structural information.

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used techniques. ESI is a softer ionization method that typically yields the protonated molecule [M+H]⁺, which is useful for determining the molecular weight.[6] EI, being a higher energy technique, leads to more extensive fragmentation, providing detailed structural insights.[6]

Characteristic Fragmentation Pathways

The fragmentation of the piperidine ring is often initiated by the ionization of the nitrogen atom.[6] Key fragmentation pathways include:

-

α-Cleavage: This is a dominant pathway in EI-MS, involving the cleavage of the C-C bond adjacent to the nitrogen. This results in the loss of one of the alkyl substituents at C2 or C6, leading to the formation of a stable iminium ion.[6]

-

Ring Fission: The piperidine ring can undergo cleavage, leading to the formation of various acyclic fragment ions.[6]

-

Neutral Loss: In ESI-MS/MS, the neutral loss of small molecules, such as water from a hydroxylated derivative or the Boc protecting group, is a common fragmentation pathway.[7]

Diagram of Key Mass Spectrometry Fragmentation Pathways

Caption: Common fragmentation pathways for 2,6-dialkyl-4-oxopiperidines in EI-MS.

Table 4: Representative Mass Spectrometry Data

| Compound | Ionization Mode | Key m/z Values (Fragment) |